
Technical Guide: [Ala92]-Peptide 6 Interaction
with Cyclin D1-CDK4 Complex

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: [Ala92]-Peptide 6

CAS No.: 189064-08-2

Cat. No.: B573502 Get Quote

Executive Summary
The Cyclin D1-CDK4 complex is a critical gatekeeper of the G1-S phase transition in the

mammalian cell cycle. Dysregulation of this complex leads to hyperphosphorylation of the

Retinoblastoma protein (Rb), releasing E2F transcription factors and driving uncontrolled

proliferation. [Ala92]-Peptide 6 is a 20-amino acid synthetic peptide derived from the third

ankyrin repeat of the p16INK4a protein (residues 84–103).

Distinguished by a single point mutation—Aspartate to Alanine at position 92 (D92A)—this

variant exhibits significantly enhanced binding affinity for CDK4 compared to the wild-type

sequence. This guide details the molecular basis of this interaction and provides self-validating

protocols for its assessment in drug discovery workflows.

Mechanistic Foundation
The p16INK4a-CDK4-Rb Axis
Under normal physiological conditions, p16INK4a acts as an allosteric inhibitor. It binds to

CDK4 (and CDK6) opposite the cyclin-binding interface, distorting the ATP-binding cleft and

preventing the kinase from adopting a catalytically active conformation.
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Wild-type Peptide 6 (residues 84–103 of p16) is the minimal functional domain required for

CDK4 inhibition. However, the wild-type residue at position 92 is Aspartate (Asp/D), which

carries a negative charge.

The Mutation (D92A): Replacing the hydrophilic, negatively charged Aspartate with the

hydrophobic, neutral Alanine ([Ala92]) removes potential electrostatic repulsion or steric

hindrance within the CDK4 binding pocket.

Result: This substitution stabilizes the peptide-kinase interface, resulting in a lower inhibition

constant (

) and higher potency in preventing Cyclin D1 association.

Pathway Visualization
The following diagram illustrates the inhibitory intervention of [Ala92]-Peptide 6 within the

G1/S checkpoint pathway.
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Caption: [Ala92]-Peptide 6 binds CDK4, preventing Cyclin D1 activation and maintaining Rb in

a hypophosphorylated, growth-suppressive state.[1]

Physicochemical Properties & Handling
To ensure experimental reproducibility, strict adherence to peptide handling protocols is

required.
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Property Specification

Sequence
Asp-Ala-Ala-Arg-Glu-Gly-Phe-Leu-Ala-Thr-Leu-

Val-Val-Leu-H-Arg-Ala-Gly-Ala-Arg

Molecular Weight ~2100 Da (varies slightly by counter-ion)

Solubility
Soluble in water or PBS; hydrophobic residues

may require <5% DMSO for stock.

Stability
Susceptible to proteolysis in serum; use

protease inhibitors for cell lysates.

Storage
Lyophilized: -20°C (stable for years).

Reconstituted: -80°C (avoid freeze-thaw).

Experimental Protocols
In Vitro Kinase Inhibition Assay (Validation Standard)
This assay quantifies the ability of [Ala92]-Peptide 6 to inhibit the phosphorylation of

recombinant Rb protein by the Cyclin D1-CDK4 complex.

Reagents:

Recombinant CDK4/Cyclin D1 complex (active).

Substrate: Recombinant Rb fragment (C-terminal).

ATP (radiolabeled [

-32P] or fluorescently labeled).

[Ala92]-Peptide 6 (serial dilutions: 0.1 µM to 100 µM).

Protocol:

Equilibration: Dilute CDK4/Cyclin D1 in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2,

1 mM DTT).
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Inhibitor Binding: Incubate enzyme complex with [Ala92]-Peptide 6 for 15 minutes at 30°C.

Note: Pre-incubation is critical to allow the peptide to displace any pre-bound weak

interactors and induce conformational change.

Reaction Initiation: Add Rb substrate and ATP.

Incubation: Incubate for 30 minutes at 30°C.

Termination: Stop reaction with SDS-PAGE sample buffer.

Detection: Run SDS-PAGE; detect pRb via autoradiography or phospho-specific antibody

(Ser780).

Analysis: Plot % Inhibition vs. Log[Peptide] to determine IC50. Validated [Ala92]-Peptide 6
should show an IC50 < 10 µM.

Fluorescence Polarization (FP) Binding Assay
A cell-free method to determine the equilibrium dissociation constant (

).

Workflow Diagram:

1. Label Peptide
(FITC-Ala92-Pep6)

2. Titrate CDK4
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Caption: Workflow for determining binding affinity. High polarization indicates formation of the

Peptide-CDK4 complex.

Protocol:

Tracer Preparation: Conjugate FITC to the N-terminus of [Ala92]-Peptide 6.

Titration: Prepare a serial dilution of purified CDK4 protein in FP Buffer (PBS + 0.01%

Tween-20).
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Mix: Add fixed concentration of FITC-[Ala92]-Peptide 6 (e.g., 10 nM) to each CDK4 dilution.

Read: Measure fluorescence polarization (Ex 485nm / Em 535nm).

Calculation: As CDK4 concentration increases, the rotation of the small peptide slows upon

binding, increasing polarization (mP). Fit data to a one-site binding model.

Therapeutic Implications & Limitations
While [Ala92]-Peptide 6 demonstrates superior in vitro potency compared to the wild-type p16

fragment, its utility as a direct therapeutic is limited by:

Cell Permeability: The native 20-mer is not inherently cell-permeable. For cellular assays, it

must be fused to a TAT sequence (trans-activator of transcription) or penetratin

(Antennapedia).

Stability: Peptides are rapidly degraded by serum proteases. In vivo applications often

require retro-inverso synthesis (D-amino acids) or cyclization, though these modifications

must be validated to ensure they do not disrupt the [Ala92]-CDK4 interface.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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